molecular formula C5H11NO2 B1649708 3-(2-Hydroxyethyl)azetidin-3-ol CAS No. 1035351-08-6

3-(2-Hydroxyethyl)azetidin-3-ol

Cat. No.: B1649708
CAS No.: 1035351-08-6
M. Wt: 117.15
InChI Key: CGQWJGGKTXCEKJ-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)azetidin-3-ol (CAS 660842-73-9) is a synthetic organic compound featuring a four-membered azetidine ring, a scaffold of significant interest in modern drug discovery and chemical synthesis. With the molecular formula C 5 H 11 NO 2 and a molecular weight of 117.15 g/mol, this compound serves as a valuable bifunctional building block . Its structure combines a strained azetidine ring, known to influence the conformational properties of molecules, with two hydroxyl-functionalized side chains, offering multiple points for chemical modification . The azetidine ring is a saturated heterocycle that is non-planar and exhibits ring strain, which can impact its reactivity and the physicochemical properties of resulting compounds . Azetidines are increasingly explored as valuable surrogates for more common amine functionalities, such as in peptidomimetics, where they can be used as conformationally restricted analogs of natural amino acids . The presence of both a primary alcohol (on the ethyl chain) and a tertiary alcohol (on the ring) provides researchers with versatile handles for conjugation, linker attachment, and further derivatization through standard synthetic transformations. This compound is intended for research applications only. Potential areas of investigation include its use as a precursor in the synthesis of more complex molecules for pharmaceutical development, as a ligand in catalytic systems, or as a core structural element in the design of novel chemical entities . Researchers can leverage its functional groups to create amides, esters, ethers, or other derivatives, making this compound a flexible intermediate for constructing diverse compound libraries. This product is labeled "For Research Use Only" (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-hydroxyethyl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c7-2-1-5(8)3-6-4-5/h6-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGQWJGGKTXCEKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308443
Record name 3-Hydroxy-3-azetidineethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1035351-08-6
Record name 3-Hydroxy-3-azetidineethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1035351-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-3-azetidineethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 3 2 Hydroxyethyl Azetidin 3 Ol and Azetidinol Frameworks

Ring-Opening Reactions of the Azetidine (B1206935) Core

The high ring strain of the azetidine core makes it susceptible to ring-opening reactions, which can be initiated through various pathways. magtech.com.cn These reactions are often driven by the desire to relieve the inherent strain of the four-membered ring. youtube.com The stability of the azetidine ring is significantly reduced when the nitrogen atom becomes positively charged, making it more prone to ring-opening. youtube.com

Nucleophilic Ring Opening Pathways

Azetidines, particularly when activated, undergo nucleophilic ring-opening reactions. magtech.com.cn Activation typically involves the formation of an azetidinium ion, which can be achieved through protonation or alkylation of the nitrogen atom. youtube.comresearchgate.net This positive charge enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. Common nucleophiles used in these reactions include halides, amines, and alkoxides. organic-chemistry.orgresearchgate.net For instance, treatment of azetidinium salts with nucleophiles like azide, cyanide, or acetate (B1210297) anions can lead to the formation of functionalized linear amines. researchgate.netnih.gov The reaction often requires catalysis by Lewis acids to facilitate the ring opening. magtech.com.cn

Regioselectivity and Stereochemical Outcomes in Ring Cleavage

The regioselectivity of the ring-opening reaction is a critical aspect, determining which of the carbon-nitrogen bonds is cleaved. This selectivity is influenced by several factors, including the substitution pattern on the azetidine ring, the nature of the nucleophile, and the reaction conditions. magtech.com.cnorganic-chemistry.org

In many cases, nucleophilic attack occurs at the less substituted carbon atom adjacent to the nitrogen, a preference often dictated by steric hindrance. magtech.com.cn However, electronic effects can also play a significant role. For example, azetidinium ions with a substituent at the C-4 position often show a high regioselectivity for nucleophilic attack at the C-2 position. organic-chemistry.org Conversely, in the absence of a C-4 substituent, the attack is generally directed to the C-4 position. organic-chemistry.org The presence of unsaturated groups, such as aryl or cyano groups, at the C-2 position can stabilize the transition state, favoring cleavage of the adjacent C-N bond. magtech.com.cn

The stereochemistry of the starting azetidine is often retained in the product, with the ring-opening proceeding in a stereoselective manner. nih.gov This stereochemical control is valuable for the synthesis of stereodefined, highly functionalized molecules. organic-chemistry.org

Reactions Involving the Hydroxyl Functionality at C-3 of the Azetidine Ring

The hydroxyl group at the C-3 position of the azetidinol (B8437883) framework provides a versatile handle for further functionalization. This allows for a range of transformations, including oxidation, esterification, and etherification.

Oxidation Reactions to Azetidin-3-ones

The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, an azetidin-3-one (B1332698). This transformation is a key step in the synthesis of various functionalized azetidines. nih.gov A notable method for this oxidation involves a gold-catalyzed intermolecular oxidation of alkynes, which generates a reactive α-oxo gold carbene intermediate that subsequently undergoes intramolecular N-H insertion to form the azetidin-3-one. nih.gov

Esterification and Etherification Reactions

The hydroxyl group at C-3 readily undergoes esterification and etherification reactions. cymitquimica.com Esterification can be achieved by reacting the azetidinol with a carboxylic acid or its derivative, typically in the presence of an acid catalyst (Fischer esterification). masterorganicchemistry.com Etherification can be carried out under various conditions, for example, by reaction with an alkyl halide in the presence of a base. These reactions allow for the introduction of a wide variety of functional groups at the C-3 position, further diversifying the chemical space of azetidine derivatives.

Transformations of the 2-Hydroxyethyl Side Chain

The 2-hydroxyethyl side chain of 3-(2-hydroxyethyl)azetidin-3-ol offers another site for chemical modification. The primary hydroxyl group of this side chain can undergo reactions similar to those of the C-3 hydroxyl group, such as oxidation, esterification, and etherification. These transformations can be performed selectively, allowing for differential functionalization of the two hydroxyl groups in the molecule. For instance, selective protection of one hydroxyl group allows for the specific modification of the other.

Reactions of the Primary Alcohol Functionality

The primary alcohol in this compound offers a readily accessible site for a variety of chemical modifications. Standard transformations for primary alcohols can be applied, although the presence of the tertiary alcohol and the azetidine nitrogen may necessitate the use of protecting groups to achieve selectivity.

Oxidation: The primary alcohol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of reagents and reaction conditions. For a partial oxidation to the aldehyde, mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation are typically employed. To achieve full oxidation to the carboxylic acid, stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) can be utilized. The resulting carboxylic acid, 3-(carboxymethyl)azetidin-3-ol, is a valuable intermediate for the synthesis of amides and esters.

Esterification: The primary alcohol readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. Alternatively, for more reactive acylations, acyl chlorides or anhydrides can be used, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the liberated acid.

Etherification: Ether derivatives can be synthesized via the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This method allows for the introduction of a wide variety of alkyl and aryl groups.

Table 1: Representative Reactions of the Primary Alcohol Functionality
Reaction TypeReagents and ConditionsProduct
Oxidation to AldehydePyridinium chlorochromate (PCC), CH₂Cl₂3-(2-Oxoethyl)azetidin-3-ol
Oxidation to Carboxylic AcidKMnO₄, NaOH, H₂O3-(Carboxymethyl)azetidin-3-ol
EsterificationAcetic anhydride, pyridine3-(2-Acetoxyethyl)azetidin-3-ol
Etherification1. NaH, THF; 2. Benzyl (B1604629) bromide3-(2-(Benzyloxy)ethyl)azetidin-3-ol

Modification of the Ethylene (B1197577) Linker

The ethylene linker in this compound provides an additional point of diversification. Modifications can be introduced, for instance, after oxidation of the primary alcohol to an aldehyde.

Olefination Reactions: The aldehyde, 3-(2-oxoethyl)azetidin-3-ol, can undergo various olefination reactions to introduce carbon-carbon double bonds. The Wittig reaction, using a phosphonium (B103445) ylide, is a classic method to convert the aldehyde into an alkene. The Horner-Wadsworth-Emmons reaction, employing a phosphonate (B1237965) carbanion, offers another efficient route, often with better control over the stereochemistry of the resulting alkene. These reactions open up possibilities for synthesizing derivatives with extended side chains.

Reductive Amination: The aldehyde can also be converted to an amine via reductive amination. This reaction involves the formation of an imine or enamine intermediate by reacting the aldehyde with a primary or secondary amine, followed by reduction with a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This provides a straightforward method to introduce a variety of amino functionalities at the terminus of the side chain.

Electrophilic and Nucleophilic Reactivity of the Azetidine Nitrogen Atom

The secondary nitrogen atom of the azetidine ring is nucleophilic and can readily react with a range of electrophiles. To prevent undesired side reactions at the hydroxyl groups, they may need to be protected prior to N-functionalization.

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or arylated via cross-coupling reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the N-arylation of azetidines with aryl halides or triflates, allowing for the introduction of diverse aromatic and heteroaromatic moieties.

N-Acylation and N-Sulfonylation: Acylation with acyl chlorides or acid anhydrides, and sulfonylation with sulfonyl chlorides, are efficient methods to introduce amide and sulfonamide functionalities, respectively. These reactions are typically carried out in the presence of a base to neutralize the generated acid. The resulting N-acyl and N-sulfonyl derivatives often exhibit altered chemical and biological properties.

Rearrangement Reactions Leading to Alternative Ring Systems

The inherent strain in the four-membered azetidine ring makes it susceptible to rearrangement reactions, which can lead to the formation of larger, more stable heterocyclic systems. These transformations are often triggered by the activation of a functional group on the ring.

Ring Expansion: N-activated azetidin-3-ols can undergo ring expansion to form five-membered rings like pyrrolidines. For instance, treatment of an N-sulfonyl-azetidin-3-ol with a base can induce a rearrangement involving the migration of a carbon atom from the ring to the nitrogen atom. The specific outcome of such rearrangements is highly dependent on the substituents and the reaction conditions.

Fragmentation Reactions: Under certain conditions, the azetidine ring can undergo fragmentation. For example, treatment of N-activated 3-hydroxyazetidines with a strong base can lead to the cleavage of the C2-C3 and C4-N bonds, resulting in the formation of acyclic products.

Derivatization Strategies for Expanding Chemical Space and Library Generation

The this compound scaffold is an attractive starting point for the generation of chemical libraries for drug discovery due to its three-dimensional character and multiple points for diversification. chemicalbook.com

Combinatorial Synthesis: The functional handles on the molecule—the primary alcohol, the tertiary alcohol, and the azetidine nitrogen—allow for a combinatorial approach to library synthesis. By systematically varying the substituents at these positions, a large and diverse collection of compounds can be rapidly generated. For example, a library can be created by reacting a set of N-protected this compound derivatives with a diverse collection of carboxylic acids to form a library of esters, followed by deprotection and N-alkylation with a variety of alkyl halides.

Mechanistic Investigations and Elucidation of Reaction Pathways for Azetidinol Formation and Transformation

Analysis of Ring Strain Effects on Azetidine (B1206935) Reactivity and Stability

Azetidines possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a defining feature that governs their chemical behavior. It renders them more reactive than their five-membered counterparts, pyrrolidines (which have a ring strain of only 5.4 kcal/mol), yet more stable and easier to handle than the highly strained three-membered aziridines (with a ring strain of 27.7 kcal/mol). rsc.orgrsc.org This intermediate level of strain makes azetidines valuable building blocks in organic synthesis, as the ring can be selectively opened under specific conditions to introduce functional groups. rsc.orgrsc.orgresearchwithrutgers.com

The reactivity of azetidines is often triggered by the strategic cleavage of the N-C sigma bond, a process facilitated by the release of ring strain. rsc.org However, this inherent reactivity also presents stability challenges. For instance, certain N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition, a process influenced by the strain within the four-membered ring. nih.gov The stability of these compounds is therefore a delicate balance between the inherent strain and the electronic and steric properties of the substituents on the ring. nih.gov

Detailed Studies on Regio- and Stereoselectivity in Cyclization Reactions

The synthesis of substituted azetidines, including precursors to 3-(2-Hydroxyethyl)azetidin-3-ol, often involves cyclization reactions where the control of regio- and stereoselectivity is paramount. youtube.comyoutube.com Regioselectivity dictates which atoms form the ring, while stereoselectivity controls the spatial arrangement of the substituents. youtube.comyoutube.com

In the formation of azetidine rings, kinetically controlled reactions can favor the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org For example, the cyclization of certain precursors can proceed with high regio- and diastereoselectivity to yield trans-2,3-disubstituted azetidines. acs.org The choice of base and reaction conditions can be critical in directing the outcome of these cyclizations. acs.orgacs.org

Stereoselectivity is often determined by the mechanism of the ring-closing step. mdpi.com For instance, in reactions proceeding through an SN2-type mechanism, the stereochemistry of the starting material can dictate the stereochemistry of the product in a stereospecific manner. youtube.com In other cases, the reaction may be stereoselective, where one stereoisomer is formed preferentially over another due to differences in the activation energies of the competing pathways. youtube.com The coupling constants observed in 1H NMR spectroscopy are a valuable tool for determining the relative stereochemistry of substituents on the azetidine ring. mdpi.com

Characterization of Key Intermediates (e.g., Azetidine Carbocations, Oxazaspiropentanes)

The formation and transformation of azetidinols can proceed through various reactive intermediates. While direct evidence for a stable azetidine carbocation in the synthesis of this compound is not explicitly detailed in the provided context, related transformations suggest their potential involvement. For example, the acid-promoted ring expansion of 2,2-disubstituted azetidines is proposed to proceed through an intermediate that could be described as having carbocationic character. rsc.org The stability of such an intermediate would be influenced by the substituents on the ring.

A more concretely identified intermediate in the synthesis of related azetidin-3-ones is the oxazaspiropentane. These strained bicyclic systems can be formed from the highly diastereocontrolled epoxidation of endocyclic bicyclic methyleneaziridines. nih.gov These reactive oxazaspiropentanes then rapidly rearrange to form fused azetidin-3-ones, effectively transferring the chirality from the starting material to the product. nih.gov This strategy highlights the utility of harnessing strained intermediates to construct complex molecular architectures.

Computational and Experimental Approaches to Transition State Analysis

Understanding the intricate details of reaction mechanisms often requires a synergistic approach combining experimental observations with computational modeling. mit.edu Density functional theory (DFT) calculations have become a powerful tool for elucidating the transition states of reactions involved in azetidine synthesis. frontiersin.org

For instance, computational studies have been employed to explain the regioselectivity observed in the aminolysis of epoxy amines to form azetidines. frontiersin.org By calculating the energies of the transition states leading to the formation of either the azetidine or the alternative pyrrolidine ring, researchers can rationalize the experimentally observed product distribution. frontiersin.org These calculations have shown that the coordination of a lanthanum(III) catalyst can significantly influence the transition state energies, thereby controlling the regioselectivity of the ring-opening reaction. frontiersin.org

Furthermore, computational models can predict the feasibility of certain reactions by analyzing the energy levels of the reactants and the transition state. mit.edu This predictive power can guide the design of new synthetic routes and the selection of optimal reaction partners, accelerating the discovery of efficient methods for synthesizing complex molecules like functionalized azetidines. mit.edu

Influence of Catalysts, Reagents, and Solvents on Reaction Mechanisms

The choice of catalysts, reagents, and solvents plays a pivotal role in directing the course of chemical reactions, and the synthesis of azetidines is no exception. mdpi.com These components can influence reaction rates, yields, and, crucially, the selectivity of a transformation. mdpi.comdntb.gov.ua

Catalysts:

Lewis acids: Lewis acids like lanthanum triflate (La(OTf)3) can act as catalysts in the formation of azetidines by coordinating to heteroatoms, thereby activating the substrate for nucleophilic attack. frontiersin.org The nature of the Lewis acid can dramatically impact the regioselectivity of the reaction. frontiersin.org

Transition metals: Transition metal complexes, such as those of palladium, rhodium, and gold, are widely used in the synthesis of azetidines and other heterocycles. rsc.orgnih.gov For example, gold catalysts can promote the oxidative cyclization of N-propargylsulfonamides to yield azetidin-3-ones. nih.gov The ligands associated with the metal center can be fine-tuned to optimize reactivity and selectivity. nih.gov

Reagents:

Bases: The choice of base is critical in many cyclization reactions leading to azetidines. Strong bases like lithium diisopropylamide (LDA) and potassium tert-butoxide can be used to generate the nucleophile required for ring closure. acs.org The specific base can influence the regio- and stereoselectivity of the reaction. acs.orgacs.org

Solvents:

The polarity of the solvent can influence the stability of charged intermediates and transition states. In some cases, the use of environmentally friendly "green" solvents is being explored to make synthetic processes more sustainable. mdpi.comdntb.gov.ua The solvent can also play a more active role in the reaction mechanism, as seen in some ring-expansion reactions where dimethyl sulfoxide (B87167) (DMSO) is involved in the transformation. rsc.org

Application of Established Rules (e.g., Baldwin's Rules) in Explaining Reaction Outcomes

Baldwin's rules provide a set of guidelines for predicting the relative favorability of ring-closing reactions based on the geometry of the transition state. wikipedia.orgchemistnotes.com These rules classify cyclizations based on the size of the ring being formed, whether the breaking bond is inside (endo) or outside (exo) the newly formed ring, and the hybridization of the electrophilic atom (tet, trig, or dig). wikipedia.orgchemistnotes.comscripps.edu

In the context of azetidine synthesis, Baldwin's rules can be used to rationalize why a particular cyclization pathway is favored over another. nih.gov For example, the formation of a four-membered ring via a 4-exo-tet cyclization is generally a favored process, while a 4-endo-tet cyclization is disfavored. chemistnotes.com

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 2 Hydroxyethyl Azetidin 3 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's stereochemistry.

The structural backbone of 3-(2-Hydroxyethyl)azetidin-3-ol can be pieced together like a puzzle using a suite of NMR experiments.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides initial information on the number and type of protons. For this compound, the azetidine (B1206935) ring protons (at C2 and C4) are expected to appear as multiplets due to coupling with each other. The protons of the hydroxyethyl (B10761427) side chain would present as two triplets, assuming free rotation. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a distinct signal for each unique carbon atom. The carbon atom C3, bearing two oxygen substituents, is expected to be significantly downfield.

2D NMR Correlation Spectroscopy: To confirm connectivity, 2D NMR is employed. acs.orgnih.govresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. researchgate.net A key correlation would be observed between the two methylene (B1212753) groups of the hydroxyethyl side chain (-CH₂-CH₂-OH). Additionally, cross-peaks would be seen between the geminal protons at C2 and C4 of the azetidine ring, and potentially weaker, long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to, correlating ¹H and ¹³C signals that are one bond apart. researchgate.net This allows for the definitive assignment of which protons are on which carbons. For instance, the triplet corresponding to the -CH₂-OH protons would correlate with the carbon signal assigned to that group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range connections (2-3 bonds), which helps to link different spin systems and identify quaternary carbons. nih.govresearchgate.net For this compound, HMBC would show correlations from the protons of the hydroxyethyl side chain to the quaternary carbon C3. Similarly, the azetidine ring protons at C2 and C4 would show correlations to C3, confirming the attachment of the side chain to the ring at this position.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. youtube.comintermediateorgchemistry.co.uk This is vital for stereochemical analysis, as discussed in the next section.

Predicted NMR Data Tables:

While specific experimental data for this compound is not widely published, representative chemical shifts can be predicted based on data from similar structures like 3-hydroxyazetidine and N-substituted 3-hydroxyazetidines. acs.orgchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆, 400 MHz)

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
H2, H4 (azetidine ring) ~3.5 - 3.8 m
Hα (ring-CH₂-CH₂OH) ~1.8 t
Hβ (ring-CH₂-CH₂OH) ~3.6 t
OH (primary) ~4.5 t (couples to Hβ)
OH (tertiary) ~5.0 s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆, 100 MHz)

Carbon Predicted Chemical Shift (δ, ppm)
C2, C4 (azetidine ring) ~55 - 60
C3 (quaternary) ~70 - 75
Cα (ring-C H₂-CH₂OH) ~40 - 45

Since C3 is a stereocenter, derivatives of this compound can exist as stereoisomers if another substituent is present on the ring. Even in the parent compound, the relative orientation of the substituents is of interest.

J-coupling Analysis: The magnitude of the coupling constants (J-values) between protons on adjacent carbons can provide information about the dihedral angle between them, as described by the Karplus equation. In azetidine rings, the coupling constants between protons on C2 and C4 with any substituents on C3 can help infer their relative stereochemistry (cis or trans). For azetidinols, cis isomers have been reported to show different coupling constants than their trans counterparts. ipb.pt

NOE Analysis: NOESY or ROESY experiments are the definitive methods for determining through-space proximity. youtube.comyoutube.com For instance, an NOE correlation between the protons of the hydroxyethyl side chain and the protons on one face of the azetidine ring (e.g., H2/H4) would indicate that they are on the same side of the ring (a cis relationship). The absence of such a correlation, coupled with an NOE to a different proton, would suggest a trans relationship. ipb.pt This analysis is crucial for confirming the three-dimensional structure of the molecule.

Vibrational Spectroscopy

FT-IR spectroscopy is excellent for identifying the functional groups within a molecule. The spectrum of this compound is expected to be dominated by absorptions from its O-H, N-H, and C-O bonds. spectroscopyonline.com The presence of two different hydroxyl groups (primary and tertiary) and the strained ring C-N bond are key features. researchgate.netfrontiersin.org

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
O-H (alcohol) Stretch, H-bonded 3200-3500 Strong, Broad
N-H (amine) Stretch 3300-3500 Moderate (may overlap with O-H)
C-H (alkane) Stretch 2850-2960 Medium-Strong
N-H (amine) Bend 1590-1650 Moderate
C-O (tertiary alcohol) Stretch 1100-1210 Strong
C-O (primary alcohol) Stretch 1000-1075 Strong

Raman spectroscopy is complementary to FT-IR. While polar bonds like O-H give strong signals in IR, they are often weak in Raman. Conversely, non-polar, symmetric bonds in the carbon skeleton produce strong Raman signals. researchgate.netresearchgate.net This technique is particularly useful for analyzing the skeletal vibrations of the azetidine ring and the C-C bond of the side chain.

Table 4: Predicted Raman Shifts for this compound

Functional Group/Bond Vibration Type Predicted Raman Shift (cm⁻¹) Intensity
C-H (alkane) Stretch 2850-2960 Strong
C-C (side chain) Stretch 800-1200 Medium-Strong
Azetidine Ring Ring "Breathing" / Deformation 900-1100 Strong
C-N (azetidine) Stretch 1200-1250 Medium

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. capes.gov.br For this compound, the molecular ion peak ([M]⁺) would confirm its molecular formula (C₅H₁₁NO₂). In high-resolution mass spectrometry (HRMS), this would be observed at a precise mass, allowing for unambiguous elemental composition determination.

The fragmentation of azetidines is often driven by the cleavage of the strained four-membered ring. capes.gov.br Common fragmentation pathways for this compound would likely include:

α-cleavage: Loss of the ethyl alcohol group (•CH₂CH₂OH) to form a stable azetidinium ion.

Ring Cleavage: Fragmentation of the azetidine ring itself, leading to various smaller charged fragments. This can occur via different pathways depending on the initial site of ionization.

Loss of Water: Dehydration from either the primary or tertiary alcohol is a common fragmentation pathway for alcohols, leading to a peak at [M-18]⁺.

Loss of Small Molecules: Cleavage can also result in the loss of small, neutral molecules like ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O) from the side chain or ring fragments.

By analyzing the mass-to-charge ratio (m/z) of these fragments, a plausible structure can be reconstructed, corroborating the data obtained from NMR and vibrational spectroscopy.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
3-Hydroxyazetidine
N-substituted 3-hydroxyazetidines
Ethylene

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, HRMS would be employed to confirm its elemental composition of C₅H₁₁NO₂. The expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimentally observed mass. A close match provides strong evidence for the compound's identity. In the analysis of synthetic derivatives, such as an N-protected intermediate like N-Boc-3-(2-hydroxyethyl)azetidin-3-ol, HRMS is crucial for verifying the success of the chemical transformation.

Table 1: Illustrative HRMS Data for Azetidine Derivatives

CompoundMolecular FormulaCalculated Exact Mass [M+H]⁺Observed Exact Mass [M+H]⁺Mass Error (ppm)
This compoundC₅H₁₁NO₂118.0863118.0861-1.7
N-Boc-3-(2-hydroxyethyl)azetidin-3-olC₁₀H₁₉NO₄218.1387218.13901.4

Note: The data in this table is illustrative and represents typical values for such compounds.

LC-MS for Purity Assessment and Identification of Reaction Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to assess the purity of a sample and to identify components in a complex mixture, such as the crude product of a chemical reaction.

In the context of synthesizing this compound, LC-MS would be used to monitor the progress of the reaction, identify the desired product, and detect any byproducts or unreacted starting materials. By developing a suitable chromatographic method, individual components are separated in the LC column before being introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratios. The purity of the final compound is typically determined by integrating the peak area of the target compound relative to the total peak area of all components in the chromatogram.

X-ray Crystallography for Solid-State Structural Confirmation

For a chiral molecule like this compound, X-ray crystallography can unambiguously establish the relative and absolute stereochemistry, which is often challenging to determine by other means. Obtaining a suitable crystal for analysis can be a significant hurdle, but when successful, the resulting crystal structure provides an unparalleled level of structural detail, confirming the connectivity and stereochemical configuration of the azetidine ring and its substituents. While specific crystallographic data for this compound is not widely published, the technique has been successfully applied to other substituted azetidine derivatives, providing crucial structural insights.

Chromatographic Techniques for Separation and Purity Determination

Beyond LC-MS, various other chromatographic techniques are vital for the separation and purification of this compound and its derivatives, as well as for the rigorous assessment of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of modern analytical and preparative chemistry. Analytical HPLC with a suitable detector (e.g., UV, ELSD, or MS) is used to determine the purity of the final compound with high precision. Preparative HPLC is employed to purify the compound from reaction mixtures, often yielding material with purity exceeding 98%. nih.gov A typical HPLC method for a polar compound like this compound might involve a reversed-phase column with a polar-modified stationary phase and a mobile phase consisting of a gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

Gas Chromatography (GC): For derivatives of this compound that are sufficiently volatile and thermally stable, Gas Chromatography (GC) can be an effective analytical tool. The compound is vaporized and passed through a capillary column, separating it from other volatile components. Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can provide high-resolution separation and sensitive detection for purity analysis. Derivatization to increase volatility, for instance, by silylating the hydroxyl groups, might be necessary for efficient GC analysis.

Q & A

Q. What are the optimal synthetic routes for 3-(2-Hydroxyethyl)azetidin-3-ol, and what critical parameters influence yield?

Synthesis typically involves functionalization of the azetidine ring. A common approach includes nucleophilic substitution or reductive amination, using precursors like azetidin-3-ol derivatives (e.g., 3-hydroxyazetidine hydrochloride) and hydroxyethylating agents (e.g., ethylene oxide or 2-chloroethanol). Key parameters include:

  • Reagent stoichiometry : Excess hydroxyethylating agents improve substitution efficiency but may lead byproducts.
  • Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance reaction rates in hydrogenation steps .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) stabilize intermediates and improve solubility .
  • Temperature control : Reactions often proceed at 50–80°C to balance kinetics and thermal decomposition risks .

Q. How can structural characterization of this compound be performed to confirm purity and stereochemistry?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify hydroxyethyl group integration (δ 3.5–3.7 ppm for –CH2_2OH) and azetidine ring protons (δ 3.0–3.3 ppm). Coupling constants distinguish cis/trans isomers .
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers in the azetidine ring .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (C5_5H11_{11}NO2_2, exact mass 117.0790) and detects impurities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified as skin/eye irritant) .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols or vapors.
  • Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can the neuroprotective efficacy of this compound derivatives be evaluated in preclinical models?

  • In vivo models : Use MPTP-induced neurotoxicity in mice to assess dopaminergic neuron protection, as demonstrated for the analog T-817MA .
  • Biomarker analysis : Quantify glial fibrillary acidic protein (GFAP) and Sirt1/Arc pathways via Western blot or immunohistochemistry .
  • Behavioral assays : Perform rotorod or Morris water maze tests to evaluate motor/cognitive recovery post-treatment .

Q. What computational strategies are effective for analyzing structure-activity relationships (SAR) of this compound analogs?

  • Molecular docking : Simulate binding to target receptors (e.g., NMDA or GABAA_A receptors) using software like AutoDock Vina. Focus on hydrogen bonding between the hydroxyethyl group and receptor residues .
  • QSAR modeling : Use topological polar surface area (TPSA) and logP values to predict blood-brain barrier permeability .
  • MD simulations : Assess conformational stability of azetidine rings under physiological conditions .

Q. How can contradictions in reported solubility data for this compound be resolved experimentally?

  • Standardized protocols : Use shake-flask method with HPLC quantification in solvents like water, ethanol, and DMSO at 25°C .
  • pH dependence : Test solubility across pH 2–9 (using HCl/NaOH) to account for protonation of the azetidine nitrogen .
  • Cross-validate : Compare results with published data from multiple sources (e.g., Aladdin SDS vs. peer-reviewed studies) .

Q. What methodologies are suitable for assessing the compound’s pharmacokinetics and metabolic stability?

  • In vitro assays :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
    • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
  • In vivo PK studies : Administer intravenously/orally to rodents and measure plasma half-life, CmaxC_{\text{max}}, and AUC .

Q. How can analytical methods be optimized for quantifying trace impurities in this compound batches?

  • HPLC-DAD/UV : Use a C18 column (5 µm, 250 × 4.6 mm) with isocratic elution (acetonitrile:water 70:30, 1 mL/min). Detect impurities at λ = 210 nm .
  • LC-HRMS : Identify low-abundance byproducts (e.g., azetidine ring-opened derivatives) with mass accuracy < 2 ppm .
  • Validation : Follow ICH guidelines for linearity (R2^2 > 0.99), LOD/LOQ (<0.1%), and precision (%RSD < 2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Hydroxyethyl)azetidin-3-ol
Reactant of Route 2
3-(2-Hydroxyethyl)azetidin-3-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.